N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide
Overview
Description
N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyrimidine core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to form the triazolopyrimidine core. The final step involves the coupling of the triazolopyrimidine with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the target compound .
Chemical Reactions Analysis
N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also has a fused heterocyclic structure and exhibits similar biological activities, including CDK inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazolopyrimidine core, known for its anticancer properties.
1,2,4-Triazolo[1,5-a]pyrimidine derivatives: These compounds share the triazolopyrimidine scaffold and have been studied for their potential as therapeutic agents .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O3/c1-34-22-13-10-18(14-23(22)35-2)24(33)29-25-30-26-28-20(16-8-11-19(27)12-9-16)15-21(32(26)31-25)17-6-4-3-5-7-17/h3-15,21H,1-2H3,(H2,28,29,30,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRVLUSPODBQHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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